

Technical Guide: 2-Chloropyrimidine-5-carbonitrile (CAS No. 1753-50-0)

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Compound of Interest

Compound Name: 2-Chloropyrimidine-5-carbonitrile

Cat. No.: B154651

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloropyrimidine-5-carbonitrile**, a key intermediate in medicinal chemistry and materials science. It covers its chemical and physical properties, safety and handling guidelines, and detailed experimental protocols for its synthesis and common reactions.

Chemical Identity and Properties

2-Chloropyrimidine-5-carbonitrile is a halogenated pyrimidine derivative featuring a nitrile group, making it a versatile building block for the synthesis of a wide range of heterocyclic compounds.

Table 1: Chemical and Physical Properties of **2-Chloropyrimidine-5-carbonitrile**

Property	Value	Source(s)
CAS Number	1753-50-0	[1][2]
Molecular Formula	C ₅ H ₂ CIN ₃	[3][4]
Molecular Weight	139.54 g/mol	[1][4]
Appearance	Solid (likely white or off-white)	[3][5]
Solubility	Low solubility in water. Soluble in common organic solvents such as dichloromethane and chloroform.	[5]
Storage	Store in a cool, dry, well-ventilated area, away from heat sources and open flames. Keep in a tightly sealed container to prevent moisture absorption and decomposition. Store separately from incompatible substances like strong oxidizers and acids.	[3][5]

Note: Specific melting and boiling points are not consistently reported in the literature. Experimental determination is recommended for precise values.

Safety and Handling

2-Chloropyrimidine-5-carbonitrile is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Precautionary Statements

Category	Statement	Source(s)
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.	[3]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]

Always consult the full Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of **2-Chloropyrimidine-5-carbonitrile**. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary for specific experimental conditions.

Synthesis of 2-Chloropyrimidine-5-carbonitrile

A common route for the synthesis of 2-chloropyrimidines is via a Sandmeyer-type reaction from the corresponding 2-aminopyrimidine.

Experimental Protocol: Synthesis from 2-Aminopyrimidine-5-carbonitrile

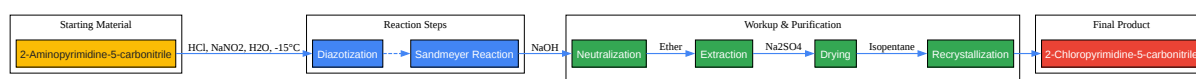
Materials:

- 2-Aminopyrimidine-5-carbonitrile
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Water (H_2O)
- 30% Sodium Hydroxide (NaOH) solution
- Ether
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Isopentane

Procedure:

- In a three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, place concentrated hydrochloric acid and cool the solution to 0°C .
- Add 2-aminopyrimidine-5-carbonitrile portion-wise with stirring until a homogeneous solution is obtained.
- Cool the solution to -15°C .
- Prepare a cold solution of sodium nitrite in water.
- Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of approximately one hour, maintaining the temperature between -15°C and -10°C .
- Stir the solution for an additional hour, allowing the temperature to rise to -5°C .
- Carefully neutralize the mixture to a pH of approximately 7 with a 30% solution of sodium hydroxide, ensuring the temperature does not exceed 0°C .

- Collect the resulting solid, consisting of **2-chloropyrimidine-5-carbonitrile** and sodium chloride, by filtration.
- Wash the solid thoroughly with ether to dissolve the product.
- Extract the cold aqueous solution with multiple portions of ether.
- Combine the ether extracts and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Recrystallize the residue from isopentane to yield purified **2-chloropyrimidine-5-carbonitrile**.^[6]



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Synthesis Workflow for **2-Chloropyrimidine-5-carbonitrile**

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyrimidine ring, further activated by the chloro and cyano groups, makes **2-chloropyrimidine-5-carbonitrile** an excellent substrate for nucleophilic aromatic substitution reactions.

Experimental Protocol: Amination with a Primary or Secondary Amine

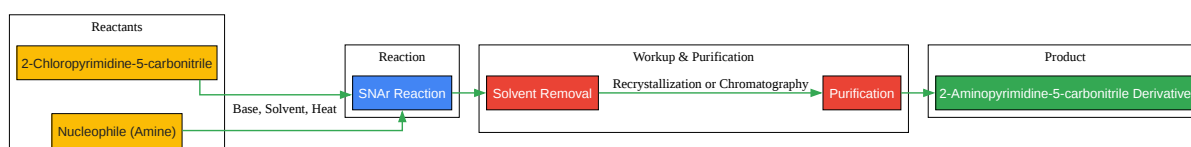
Materials:

- **2-Chloropyrimidine-5-carbonitrile**
- Amine (e.g., piperidine, morpholine, or a primary amine)

- Diisopropylethylamine (DIPEA) or other non-nucleophilic base
- Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

Procedure:

- To a reaction vessel, add **2-chloropyrimidine-5-carbonitrile** and the chosen solvent.
- Add the amine (typically 1.1 to 2 equivalents).
- Add the non-nucleophilic base (typically 1.1 to 2 equivalents).
- Heat the reaction mixture with stirring. The reaction temperature and time will depend on the nucleophilicity of the amine and the solvent used (e.g., reflux in ethanol or heating at 80-120°C in DMF).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminopyrimidine-5-carbonitrile derivative.^{[7][8]}



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General Workflow for Nucleophilic Aromatic Substitution

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 2-position can be readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Experimental Protocol: Coupling with an Arylboronic Acid

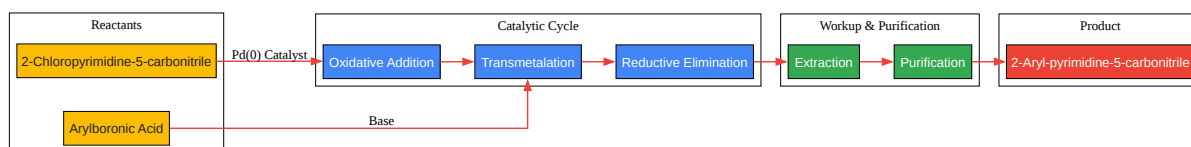
Materials:

- **2-Chloropyrimidine-5-carbonitrile**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}_2(\text{dba})_3$)
- Ligand (if required, e.g., XPhos)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
- Water (for biphasic systems)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **2-chloropyrimidine-5-carbonitrile**, the arylboronic acid (typically 1.1 to 1.5 equivalents), and the base (typically 2-3 equivalents).
- Add the palladium catalyst (typically 1-5 mol%) and ligand, if necessary.
- Add the anhydrous solvent and water if a biphasic system is used.
- Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

- Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the 2-aryl-pyrimidine-5-carbonitrile derivative.^{[3][9]}



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Suzuki-Miyaura Cross-Coupling Workflow

Spectroscopic Data

Characterization of **2-Chloropyrimidine-5-carbonitrile** and its derivatives is typically performed using standard spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is not readily available, analogous data for similar structures can provide a reference for interpretation.

Expected Spectroscopic Features:

- ^1H NMR: Signals corresponding to the two protons on the pyrimidine ring would be expected in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-withdrawing chloro and cyano groups.
- ^{13}C NMR: Resonances for the five carbon atoms of the pyrimidine ring and the nitrile carbon would be observed. The carbon attached to the chlorine atom would show a characteristic chemical shift.
- IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration would be expected around $2230\text{--}2210\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio).

For definitive structural confirmation, it is essential to acquire and interpret the full set of spectroscopic data for the synthesized compound.

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